molecular formula C17H21N3O2 B6543794 6-(azepan-1-yl)-3-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 903286-78-2

6-(azepan-1-yl)-3-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B6543794
CAS RN: 903286-78-2
M. Wt: 299.37 g/mol
InChI Key: ZPPBSRRSSNATEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Azepan-1-yl)-3-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-Methyl-Tetrahydropyrimidine-2,4-dione) is an organic compound that has been used in various scientific research applications. It is a heterocyclic compound with an aromatic ring and an azepane ring. It is a white solid and is soluble in organic solvents. 6-Methyl-Tetrahydropyrimidine-2,4-dione is an important synthetic intermediate used in the synthesis of various biologically active compounds. It is also used as a starting material for the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anticancer drugs.

Scientific Research Applications

6-Methyl-Tetrahydropyrimidine-2,4-dione has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of biologically active compounds. It has also been used as a synthetic intermediate for the synthesis of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anticancer drugs. Additionally, 6-Methyl-Tetrahydropyrimidine-2,4-dione has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory drugs, and anticancer drugs.

Mechanism of Action

The mechanism of action of 6-Methyl-Tetrahydropyrimidine-2,4-dione is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In particular, 6-Methyl-Tetrahydropyrimidine-2,4-dione has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-Tetrahydropyrimidine-2,4-dione have not been extensively studied. However, it has been shown to have some effects on the body. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

6-Methyl-Tetrahydropyrimidine-2,4-dione has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of the compound is its availability. 6-Methyl-Tetrahydropyrimidine-2,4-dione is commercially available and can be easily obtained from chemical suppliers. Additionally, the compound is relatively stable and can be stored for extended periods of time.
However, there are some limitations to the use of 6-Methyl-Tetrahydropyrimidine-2,4-dione in laboratory experiments. One of the major limitations is that the compound is not water soluble, which can make it difficult to use in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, which can make it difficult to use in organic synthesis reactions.

Future Directions

There are a number of potential future directions for the use of 6-Methyl-Tetrahydropyrimidine-2,4-dione in scientific research. One potential direction is the use of the compound as a starting material for the synthesis of new biologically active compounds. Additionally, the compound could be used in the development of new pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anticancer drugs. Additionally, the compound could be used in the development of new drugs for the treatment of neurological disorders, such as epilepsy. Finally, the compound could be used in the development of new drugs for the treatment of cancer.

Synthesis Methods

The synthesis of 6-Methyl-Tetrahydropyrimidine-2,4-dione can be achieved through several different methods. The most commonly used method is the ring-closing metathesis (RCM) reaction. The RCM reaction involves the use of a ruthenium-based catalyst and an alkene substrate. The reaction proceeds through a series of steps, including the formation of an alkene-alkene bond, the formation of a carbene intermediate, and the formation of the desired product. Other methods of synthesis include the use of palladium-catalyzed reactions, the use of Grubbs-type catalysts, and the use of organocatalysts.

properties

IUPAC Name

6-(azepan-1-yl)-3-(3-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-7-6-8-14(11-13)20-16(21)12-15(18-17(20)22)19-9-4-2-3-5-10-19/h6-8,11-12H,2-5,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPBSRRSSNATEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=C(NC2=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(azepan-1-yl)-3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione

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